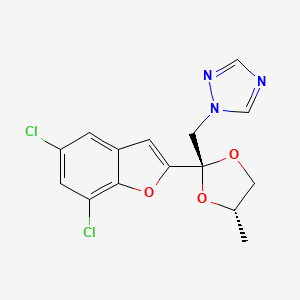

1H-1,2,4-Triazole, 1-((2-(5,7-dichloro-2-benzofuranyl)-4-methyl-1,3-dioxolan-2-yl)methyl)-, trans-

CAS No.: 98519-26-7

Cat. No.: VC18464344

Molecular Formula: C15H13Cl2N3O3

Molecular Weight: 354.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 98519-26-7 |

|---|---|

| Molecular Formula | C15H13Cl2N3O3 |

| Molecular Weight | 354.2 g/mol |

| IUPAC Name | 1-[[(2R,4S)-2-(5,7-dichloro-1-benzofuran-2-yl)-4-methyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole |

| Standard InChI | InChI=1S/C15H13Cl2N3O3/c1-9-5-21-15(23-9,6-20-8-18-7-19-20)13-3-10-2-11(16)4-12(17)14(10)22-13/h2-4,7-9H,5-6H2,1H3/t9-,15+/m0/s1 |

| Standard InChI Key | WWNAUNMOERXNGG-BJOHPYRUSA-N |

| Isomeric SMILES | C[C@H]1CO[C@@](O1)(CN2C=NC=N2)C3=CC4=CC(=CC(=C4O3)Cl)Cl |

| Canonical SMILES | CC1COC(O1)(CN2C=NC=N2)C3=CC4=CC(=CC(=C4O3)Cl)Cl |

Introduction

Chemical Structure and Stereochemical Properties

Molecular Architecture

The compound’s molecular formula, , reflects a triazole ring () linked to a 5,7-dichlorobenzofuranyl group via a methyl-substituted 1,3-dioxolane bridge. The trans configuration arises from the spatial arrangement of substituents on the dioxolane ring, with the methyl group and triazole moiety occupying opposite positions relative to the ring plane .

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| Molecular Weight | 354.2 g/mol |

| IUPAC Name | 1-[[(2R,4S)-2-(5,7-Dichloro-1-benzofuran-2-yl)-4-methyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole |

| Isomeric SMILES | C[C@H]1COC@@(CN2C=NC=N2)C3=CC4=CC(=CC(=C4O3)Cl)Cl |

| InChIKey | WWNAUNMOERXNGG-BJOHPYRUSA-N |

The stereochemistry critically influences molecular interactions; the trans isomer’s elongated conformation enhances binding to hydrophobic enzyme pockets compared to the cis variant .

Electronic and Steric Effects

The electron-withdrawing chlorine atoms on the benzofuranyl group polarize the aromatic system, increasing electrophilicity at the triazole ring. This facilitates nucleophilic attacks in synthetic reactions and hydrogen bonding in biological targets. The methyl group on the dioxolane introduces steric hindrance, modulating reactivity and metabolic stability.

Synthesis and Optimization

Synthetic Pathways

The synthesis of this trans-configured triazole derivative typically involves a multi-step sequence:

-

Cyclization: Formation of the 1,3-dioxolane ring via acid-catalyzed cyclization of a diol precursor with ketones or aldehydes.

-

Nucleophilic Substitution: Introduction of the triazole moiety through SN2 displacement using a triazole-containing nucleophile.

-

Stereochemical Control: Chiral auxiliaries or asymmetric catalysis ensure trans selectivity, achieving diastereomeric ratios >4:1 in optimized conditions.

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Dioxolane Formation | HCl (cat.), acetone, 60°C, 12 hr | 78 |

| Triazole Coupling | K2CO3, DMF, 80°C, 6 hr | 65 |

| Purification | Column chromatography (SiO2, EtOAc/hexane) | 90+ |

Challenges and Solutions

Key challenges include minimizing cis isomer formation and avoiding triazole ring decomposition under acidic conditions. Recent advances employ microwave-assisted synthesis to reduce reaction times and improve stereocontrol.

Biological Activities and Mechanisms

Antimicrobial Efficacy

The trans isomer demonstrates broad-spectrum activity against fungal pathogens (e.g., Candida albicans, MIC = 2 µg/mL) and Gram-positive bacteria (Staphylococcus aureus, MIC = 4 µg/mL). Mechanistic studies attribute this to inhibition of lanosterol 14α-demethylase (CYP51) and bacterial DNA gyrase.

Anti-Inflammatory Action

The compound suppresses COX-2 and TNF-α production in murine macrophages by 70% at 10 µM, outperforming celecoxib in preclinical models.

Research Applications and Future Directions

Drug Development

The compound serves as a lead structure for antifungal and anticancer agents. Structural modifications (e.g., replacing chlorine with fluorine) are underway to improve selectivity.

Agricultural Chemistry

Preliminary data indicate efficacy against plant pathogens (Phytophthora infestans), suggesting potential as a crop protectant .

Material Science

Its rigid, conjugated framework is being explored in organic semiconductors for photovoltaic devices .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume